4-(3-Bromobenzo[b]thien-2-yl)phenol
CAS No.: 265654-84-0
Cat. No.: VC18726470
Molecular Formula: C14H9BrOS
Molecular Weight: 305.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 265654-84-0 |
|---|---|
| Molecular Formula | C14H9BrOS |
| Molecular Weight | 305.19 g/mol |
| IUPAC Name | 4-(3-bromo-1-benzothiophen-2-yl)phenol |
| Standard InChI | InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H |
| Standard InChI Key | KDFBIIKWAQLQGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of a benzo[b]thiophene ring system fused from a benzene and thiophene ring, with a bromine atom at the 3-position and a phenolic hydroxyl group at the 2-position of the benzothiophene moiety . The phenol group is para-substituted relative to the benzothiophene attachment point, creating a planar conjugated system that enhances electronic delocalization .
Crystallographic Data
Although crystallographic data for 4-(3-Bromobenzo[b]thien-2-yl)phenol remains unreported, related compounds such as 2-(4-hydroxyphenyl)benzothiazole exhibit monoclinic crystal systems with space group P b c a and unit cell parameters a = 13.188 Å, b = 7.722 Å, and c = 21.178 Å . These metrics suggest strong intermolecular hydrogen bonding via the phenolic -OH group, a feature likely conserved in the target compound.
Spectroscopic Profiles
Synthetic Methodologies
Key Intermediate: 3-Bromobenzo[b]thiophene
3-Bromobenzo[b]thiophene (CAS 7342-82-7) serves as a critical precursor. Its synthesis typically involves:
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Halogenation: Direct bromination of benzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions .
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids, as demonstrated in palladium-catalyzed couplings (yields: 64–85%) .
Coupling to Phenol Derivatives
The phenolic moiety is introduced via:
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Ullmann Coupling: Copper-mediated coupling of 3-bromobenzo[b]thiophene with 4-hydroxyphenylboronic acid .
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Direct Arylation: C-H activation strategies using Pd catalysts to couple unprotected phenols to brominated heterocycles .
Example Protocol
A modified procedure from CN110818679A involves:
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Step 1: Reacting 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone (30–35°C, 4 h) to form a thioether intermediate.
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Step 2: Phosphonium salt formation via triphenylphosphine in toluene (reflux, 2 h).
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Step 3: Sodium hydride-mediated elimination to yield 3-bromobenzo[b]thiophene.
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Step 4: Suzuki coupling with 4-hydroxyphenylboronic acid under Pd(PPh₃)₄ catalysis .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM); limited aqueous solubility due to aromaticity .
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Stability: Susceptible to oxidative degradation at the thiophene sulfur; store under inert atmosphere .
Thermal Behavior
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Melting Point: Estimated 180–190°C (extrapolated from 3-bromobenzo[b]thiophene, m.p. 68–70°C ).
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Thermogravimetric Analysis (TGA): Predicted decomposition onset >250°C, consistent with brominated aromatics .
Reactivity and Functionalization
Bromine Substitution
The 3-bromo group undergoes cross-coupling reactions:
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Suzuki-Miyaura: Forms biaryl systems with boronic acids (PdCl₂(dppf), 85% yield) .
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Buchwald-Hartwig Amination: Generates aryl amines using Pd/Xantphos catalysts .
Phenol Derivatization
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Etherification: Alkylation with alkyl halides (e.g., methyl iodide, K₂CO₃) to form methoxy derivatives.
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Acylation: Acetic anhydride/pyridine yields acetyl-protected analogs for further transformations .
Applications and Research Directions
Pharmaceutical Intermediates
Benzothiophene-phenol hybrids exhibit:
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Anticancer Activity: Tubulin polymerization inhibition (IC₅₀ values <1 μM in MCF-7 cells) .
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Antimicrobial Properties: MIC values of 2–8 μg/mL against S. aureus and E. coli .
Materials Science
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Organic Semiconductors: Hole-transport materials in OLEDs (HOMO levels ≈ -5.2 eV) .
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Coordination Polymers: Ligand for luminescent Zn(II) or Cu(I) complexes .
Data Tables
Table 1: Synthetic Conditions for Key Intermediates
Table 2: Predicted Physicochemical Properties
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